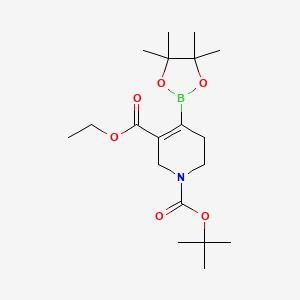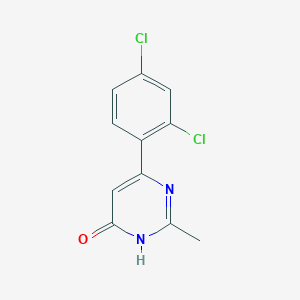
6-(2,4-Diclorofenil)-2-metil-4-pirimidinol
Descripción general
Descripción
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a methyl group attached to the pyrimidine ring, making it a unique and potentially valuable compound in various scientific fields.
Aplicaciones Científicas De Investigación
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol likely interacts with its targets through the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a critical component of the fungal cell wall. Inhibition of this enzyme leads to increased cellular permeability and leakage of cellular contents .
Biochemical Pathways
The inhibition of cytochrome p450 14α-demethylase disrupts the synthesis of ergosterol, affecting the integrity of the fungal cell wall . This disruption can lead to cell death, providing a potential antifungal effect.
Pharmacokinetics
Similar compounds have been noted to have low metabolic stability . This could impact the bioavailability of the compound, potentially requiring adjustments in dosing or delivery method to achieve therapeutic effects.
Result of Action
The molecular and cellular effects of 6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol’s action are likely related to its potential antifungal activity. By inhibiting the enzyme cytochrome P450 14α-demethylase, the compound disrupts the synthesis of ergosterol, leading to increased cellular permeability and potential cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol typically involves the reaction of 2,4-dichlorobenzaldehyde with acetone and ammonium acetate under basic conditions. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the desired pyrimidine derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Another pyrimidine derivative with similar structural features but different functional groups.
5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)Pyrimidin-4-Amine: A compound with a similar pyrimidine core but different substituents.
Uniqueness
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol is unique due to its specific combination of a 2,4-dichlorophenyl group and a methyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHFYSPYFUUFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


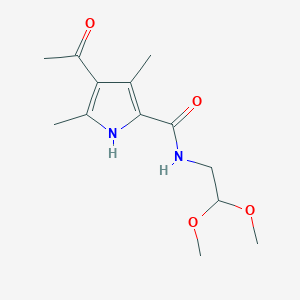

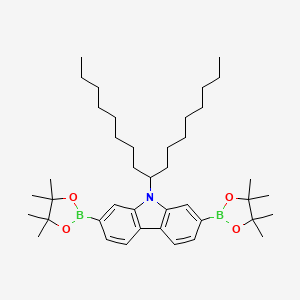

amine dihydrochloride](/img/structure/B1532397.png)
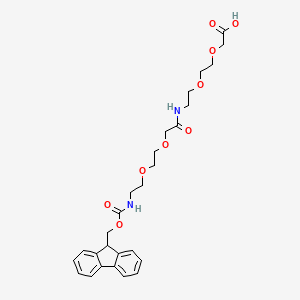


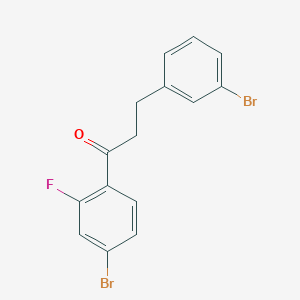
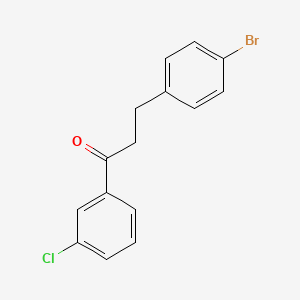
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)
